N'-(4-甲氧基-7-甲基-1,3-苯并噻唑-2-基)-2-苯氧基乙酰肼
描述
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for abuse and its potential use in scientific research. MMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC, the main psychoactive component of marijuana. In
科学研究应用
抗菌和抗肿瘤活性
- N'-(4-甲氧基-7-甲基-1,3-苯并噻唑-2-基)-2-苯氧基乙酰肼衍生物已被研究其抗菌和抗肿瘤性质。Kaya等人(2017年)的研究表明,某些衍生物对各种革兰氏阳性和阴性细菌以及真菌表现出显著的体外抗菌活性。此外,这些化合物对人类肿瘤细胞系,包括肺癌和乳腺癌细胞系,表现出抗增殖活性,表明其有潜力作为化疗药物(Kaya et al., 2017)。
合成和反应性
- 已探索了涉及N'-(4-甲氧基-7-甲基-1,3-苯并噻唑-2-基)-2-苯氧基乙酰肼的衍生物的合成和反应性。Ghosh等人(2009年)报道了使用类似构建块合成α-氟乙烯基酰胺和α-氟烯酮。这项研究突出了该化合物在化学合成中的实用性,特别是在朱利亚烯化反应的背景下(Ghosh et al., 2009)。
杂环化合物
- Savitskii等人(2008年)的研究集中在涉及1-(苯并噻唑-2-基)-4-苯硫代半脲的杂环化合物上,这是与N'-(4-甲氧基-7-甲基-1,3-苯并噻唑-2-基)-2-苯氧基乙酰肼在结构上相关的化合物。这项研究为这些化合物在合成各种杂环衍生物中的化学行为和潜在应用提供了见解(Savitskii et al., 2008)。
光动力疗法中的应用
- Pişkin等人(2020年)合成了一种新的锌酞菁衍生物,该衍生物取代了类似的化合物,展现出在光动力疗法中具有良好性能,特别是在癌症治疗中。这些衍生物具有高单线态氧量子产率和良好的荧光性能,使它们适用于II型光敏剂(Pişkin et al., 2020)。
治疗脱发的潜力
- 合成了一种衍生物,7-甲氧基-6-[4-(4-甲基-1,3-噻唑-2-基)-1H-咪唑-5-基]-1,3-苯并噻唑,并评估其作为转化生长因子-β类型I受体的抑制剂,显示出作为脱发治疗局部药物的潜力。Amada等人(2013年)的研究表明了潜在的皮肤应用(Amada et al., 2013)。
作用机制
Target of Action
The primary target of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .
Mode of Action
N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide acts as a positive allosteric modulator of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .
Biochemical Pathways
The activation of the M4 receptor by acetylcholine is known to regulate a diverse set of physiological actions
Pharmacokinetics
N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to have excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and shows excellent brain exposure . One hour after a 10 mg/kg oral dose, the concentration of the compound in the brain was found to be 10.3 µM, indicating good bioavailability .
Result of Action
The activation of the M4 receptor by N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide leads to an enhanced response to acetylcholine, as evidenced by a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that the compound could potentially enhance cholinergic signaling in the brain, which could have various effects depending on the specific neural circuits involved.
属性
IUPAC Name |
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZKOPKVNSNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325536 | |
Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
CAS RN |
851987-89-8 | |
Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。